

Electronic Properties of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Overview

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Compound of Interest

Compound Name: 3-Methoxy-6-methylnaphthalen-1-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

A comprehensive literature search for the electronic properties, experimental protocols, and signaling pathways associated with **3-Methoxy-6-methylnaphthalen-1-ol** did not yield specific data for this exact molecule. The scientific databases and chemical literature reviewed did not contain experimental or computational studies detailing its electronic characteristics.

However, significant research has been conducted on structurally similar compounds, particularly those containing methoxy and naphthalene moieties. These studies provide valuable insights into the potential electronic behavior of **3-Methoxy-6-methylnaphthalen-1-ol**. This guide, therefore, presents a detailed analysis of a closely related and well-characterized compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, to serve as a proxy for understanding the electronic properties of interest. The methodologies and findings discussed herein are standard in the field and can be applied to future investigations of **3-Methoxy-6-methylnaphthalen-1-ol**.

Analysis of a Structurally Related Compound: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

To provide a relevant framework for understanding the electronic properties of substituted naphthalenes, this section details the experimental and computational characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

Summary of Quantitative Electronic Properties

The electronic properties of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone have been investigated using a combination of experimental spectroscopy and theoretical calculations. A summary of the key quantitative data is presented below.

Property	Value	Method	Reference
HOMO Energy	-	DFT/B3LYP/6-311++G(d,p)	[1]
LUMO Energy	-	DFT/B3LYP/6-311++G(d,p)	[1]
HOMO-LUMO Energy Gap	3.63 a.u.	DFT/B3LYP/6-311++G(d,p)	[1]
UV-Vis λ_{max}	-	Experimental (in DMSO)	[1]
Vibrational Frequencies (C=O stretch)	1654 cm^{-1} (FT-IR), 1657 cm^{-1} (FT-Raman)	Experimental	[1]

Note: Specific energy values for HOMO and LUMO were not explicitly stated in the abstract, but the energy gap was provided.

Experimental Protocols

The characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone involved a suite of spectroscopic and computational techniques to elucidate its structural and electronic properties.

1. Synthesis: The synthesis of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone is not detailed in the provided search results.

2. Spectroscopic Analysis:

- Fourier Transform-Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra were recorded to identify the characteristic vibrational modes of the molecule. The experimental data was compared with theoretical calculations to assign the observed peaks to specific molecular vibrations.
- UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum was measured in a dimethyl sulfoxide (DMSO) solvent to determine the electronic transitions. This experimental spectrum was compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were acquired to confirm the molecular structure. The experimental chemical shifts were compared with theoretical values obtained from Gauge-Including Atomic Orbital (GIAO) calculations.

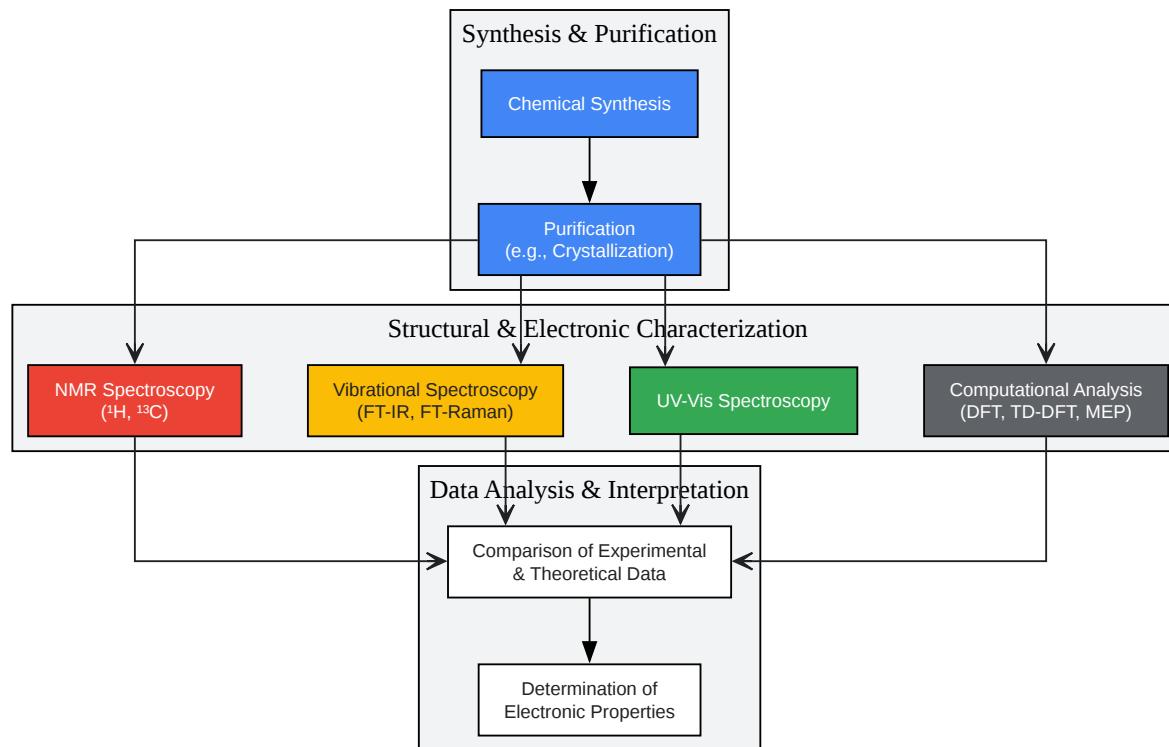
3. Computational Analysis:

- Density Functional Theory (DFT) Calculations: The molecular geometry of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations provided insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.^[1]
- Molecular Electrostatic Potential (MEP): The MEP map was generated from the optimized geometry to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

Visualizations

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a novel organic compound, as inferred from the study of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.



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Caption: A generalized workflow for the synthesis and characterization of organic compounds.

Conceptual Diagram of Frontier Molecular Orbitals

The relationship between HOMO, LUMO, and the energy gap is fundamental to understanding a molecule's electronic behavior and reactivity.

HOMO
(Highest Occupied Molecular Orbital)
Electron Donor

LUMO
(Lowest Unoccupied Molecular Orbital)
Electron Acceptor

Energy Gap (ΔE)
Determines Reactivity

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Caption: Conceptual representation of Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion and Future Directions

While direct experimental data on the electronic properties of **3-Methoxy-6-methylnaphthalen-1-ol** is currently unavailable in the public domain, the analysis of structurally similar compounds like 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone provides a robust framework for predicting its behavior. The experimental and computational methodologies outlined in this guide are directly applicable to the future characterization of **3-Methoxy-6-methylnaphthalen-1-ol**.

For researchers and drug development professionals, a detailed investigation of **3-Methoxy-6-methylnaphthalen-1-ol**, following the protocols described herein, would be necessary to elucidate its specific electronic properties. Such studies would be invaluable for understanding its potential applications in materials science and medicinal chemistry. Future work should focus on the synthesis and subsequent spectroscopic and computational analysis of this specific compound to build a comprehensive electronic profile.

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References

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